N-Methylolmaleimide

Description

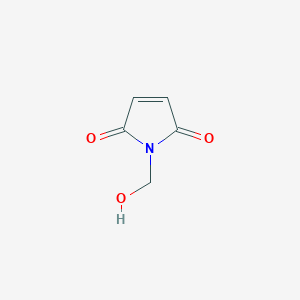

Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-3-6-4(8)1-2-5(6)9/h1-2,7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPDNFUVYQFFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280989 | |

| Record name | N-Methylolmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5063-96-7 | |

| Record name | N-Maleimidemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005063967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylolmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylolmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5063-96-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Maleimidemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7784FZY62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylolmaleimide chemical properties and structure

Disclaimer: Direct experimental data for N-Methylolmaleimide is scarce in publicly available scientific literature. The following information is substantially based on the known chemistry of maleimides, the analogous compound N-(hydroxymethyl)phthalimide, and general synthetic methodologies for N-substituted imides. Researchers should validate this information through experimental work.

Introduction

This compound is an organic compound featuring a maleimide ring functionalized with a hydroxymethyl group on the nitrogen atom. This structure combines the reactivity of the maleimide's carbon-carbon double bond with the chemical versatility of a primary alcohol. The maleimide moiety is well-known for its high reactivity towards thiols via a Michael addition reaction, a cornerstone of bioconjugation chemistry. The presence of the hydroxymethyl group introduces a site for further chemical modification, such as esterification or etherification, making this compound a potentially valuable bifunctional building block in the synthesis of polymers, crosslinking agents, and bioconjugates.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered dicarboximide ring with a double bond and a hydroxymethyl group attached to the nitrogen atom.

Chemical Structure Diagram

Predicted Chemical and Physical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₅NO₃ | |

| Molecular Weight | 127.09 g/mol | |

| Appearance | Likely a white to off-white solid | Based on similar small organic molecules. |

| Melting Point | Expected to be a solid with a defined melting point | For comparison, N-ethylmaleimide has a melting point of 45 °C. The hydroxyl group may increase this due to hydrogen bonding. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMF, DMSO) | The hydroxyl group is expected to confer aqueous solubility. |

| Reactivity | The double bond is highly reactive towards thiols. The hydroxyl group can undergo typical alcohol reactions. | The maleimide moiety is an excellent Michael acceptor. |

Synthesis

A plausible synthetic route to this compound involves the reaction of maleimide with formaldehyde. This is a common method for the N-hydroxymethylation of imides.

Proposed Synthesis Pathway

Experimental Protocol: General Procedure for N-Hydroxymethylation of Imides

This protocol is a general method and would require optimization for the specific synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve maleimide in a suitable solvent such as water or a mixture of water and a polar organic solvent.

-

Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water), typically in a slight molar excess.

-

Catalysis: Add a catalytic amount of a weak base, such as potassium carbonate or triethylamine, to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Reactivity and Applications

The reactivity of this compound is dominated by two key functional groups: the maleimide double bond and the hydroxymethyl group.

Reactions of the Maleimide Group

The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor, particularly with soft nucleophiles like thiols. This reaction is rapid and highly selective under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. This specific reactivity is the basis for the widespread use of maleimides in bioconjugation for labeling proteins and other biomolecules at cysteine residues.

Reactions of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo a variety of common organic transformations, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.

-

Oxidation: Oxidation to an aldehyde or carboxylic acid.

This dual reactivity makes this compound a candidate for the synthesis of heterobifunctional crosslinkers, where the maleimide can be used to attach to a protein, and the hydroxyl group can be used to link to another molecule or a solid support.

Potential Signaling Pathways and Experimental Workflows

Given its reactivity towards thiols, this compound could be used as a probe to study signaling pathways involving cysteine-containing proteins. For example, it could be used to selectively block or label cysteine residues in enzymes or receptors to investigate their function.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. The following are predictions based on its structure.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - A singlet for the two equivalent olefinic protons of the maleimide ring (δ ~6.7-7.0 ppm).- A singlet or a triplet (if coupled to the hydroxyl proton) for the methylene protons of the hydroxymethyl group (δ ~4.5-5.5 ppm).- A broad singlet for the hydroxyl proton (variable chemical shift). |

| ¹³C NMR | - A signal for the carbonyl carbons (δ ~170 ppm).- A signal for the olefinic carbons (δ ~134 ppm).- A signal for the methylene carbon of the hydroxymethyl group (δ ~60-70 ppm). |

| Infrared (IR) | - A broad absorption band for the O-H stretch of the alcohol (~3200-3600 cm⁻¹).- A strong absorption for the C=O stretch of the imide (~1700-1780 cm⁻¹).- An absorption for the C=C stretch of the alkene (~1600-1680 cm⁻¹). |

Conclusion

This compound is a potentially valuable bifunctional molecule that combines the thiol-reactive properties of the maleimide group with the versatility of a hydroxymethyl group. While direct experimental data is limited, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of related compounds. Its ability to participate in bioconjugation reactions and serve as a platform for further chemical modification suggests its utility in the development of novel materials, probes, and therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications.

An In-depth Technical Guide to the Synthesis and Purification of N-Methylolmaleimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Methylolmaleimide, a key reagent in bioconjugation and polymer chemistry. This document details the prevalent synthesis pathway, purification protocols, and relevant characterization data to assist researchers in obtaining high-purity this compound for their applications.

Introduction

This compound (also known as N-hydroxymethylmaleimide) is a bifunctional molecule featuring a reactive maleimide group and a hydroxyl group. The maleimide moiety readily participates in Michael addition reactions, particularly with thiol groups found in proteins and peptides, forming stable thioether bonds. The hydroxyl group offers a handle for further chemical modification, making this compound a valuable crosslinking agent and building block in the synthesis of functional polymers and bioconjugates. Accurate and reproducible synthesis and purification of this compound are critical for ensuring the reliability and efficacy of downstream applications in drug development and materials science.

Synthesis of this compound

The primary and most direct method for the synthesis of this compound involves the reaction of maleimide with formaldehyde. This reaction is typically carried out in an aqueous basic solution.

Reaction Pathway

The synthesis proceeds via the nucleophilic addition of the deprotonated maleimide nitrogen to the electrophilic carbonyl carbon of formaldehyde.

An In-depth Technical Guide on the N-Methylolmaleimide Mechanism of Action in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylolmaleimide is a thiol-reactive crosslinking agent employed in bioconjugation to covalently link molecules to proteins, peptides, and other biomolecules containing free sulfhydryl groups, most notably cysteine residues. Its utility in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and various other functionalized biomolecules is well-established. The reaction of this compound with a thiol group proceeds via a Michael addition, a highly efficient and selective reaction under mild, physiological conditions, leading to the formation of a stable covalent thioether bond. This reliability and specificity have led to its classification within the realm of "click chemistry".

This technical guide provides a comprehensive overview of the mechanism of action of this compound in bioconjugation, including detailed experimental protocols, quantitative data on reaction kinetics and stability, and a discussion of factors influencing the conjugation process.

Core Mechanism: The Thiol-Maleimide Michael Addition

The fundamental reaction between this compound and a thiol-containing molecule is a Michael addition. In this reaction, the nucleophilic thiol group, specifically the thiolate anion (R-S⁻), attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This process is highly efficient in polar solvents such as water, DMSO, or DMF, which facilitate the formation of the reactive thiolate. The result is the formation of a stable thiosuccinimide linkage.

dot```dot graph Michael_Addition { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4", penwidth=2];

reagents [label="Protein-SH + this compound", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; transition_state [label="Thiolate Attack", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Thiosuccinimide Adduct\n(Stable Thioether Bond)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

reagents -> transition_state [label="pH 6.5-7.5", fontcolor="#5F6368", fontsize=10]; transition_state -> product; }

Caption: Potential side reactions of thiosuccinimide adducts.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the general steps for conjugating a maleimide-functionalized molecule to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest with at least one free cysteine residue

-

This compound or a derivative

-

Reaction Buffer: Degassed, amine-free buffer, pH 7.0-7.5 (e.g., Phosphate Buffered Saline (PBS), HEPES)

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent (optional): Free cysteine or β-mercaptoethanol

-

Purification System: Desalting column (e.g., Sephadex G-25) or dialysis equipment

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide reagent, typically by a desalting column.

-

Maleimide Reagent Preparation: Immediately before use, dissolve the this compound reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

-

Quenching (Optional): To stop the reaction, a quenching reagent such as free cysteine or β-mercaptoethanol can be added in excess to react with any unreacted maleimide.

-

Purification: Remove excess, unreacted maleimide and other small molecules from the conjugated protein using a desalting column or dialysis against a suitable buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the attached molecule (if it has a chromophore) or by mass spectrometry.

dot

Caption: General experimental workflow for protein bioconjugation.

Protocol 2: Stability Assessment of this compound Conjugates by HPLC

This protocol provides a method to assess the stability of a maleimide-thiol conjugate in the presence of a competing thiol, mimicking in vivo conditions.

Materials:

-

Purified bioconjugate

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Competing Thiol: Glutathione (GSH)

-

Quenching Solution: 1% Trifluoroacetic acid (TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV-Vis detector.

Procedure:

-

Sample Preparation: Prepare a solution of the bioconjugate in PBS at a known concentration. Prepare a stock solution of GSH in PBS.

-

Incubation: Add GSH to the bioconjugate solution to a final concentration that mimics physiological conditions (e.g., 1-5 mM). Incubate the mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution.

-

HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the intact conjugate peak and the appearance of any degradation or exchange product peaks over time.

-

Data Analysis: Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile and half-life of the conjugate under these conditions.

Characterization by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of bioconjugates. It provides precise molecular weight information, confirms successful conjugation, and allows for the determination of the drug-to-antibody ratio (DAR) in ADCs.

dot

Caption: General workflow for mass spectrometry analysis.

Application in Probing Protein Structure and Function

This compound and other maleimide-based reagents are valuable tools for probing protein structure and function. By selectively labeling cysteine residues, researchers can:

-

Introduce fluorescent probes to study protein localization, conformation, and interactions using techniques like Fluorescence Resonance Energy Transfer (FRET).

-

Attach spin labels for analysis by Electron Paramagnetic Resonance (EPR) spectroscopy to gain insights into protein dynamics and structure.

-

Crosslink proteins to interacting partners to identify and characterize protein-protein interactions.

-

Map solvent accessibility of cysteine residues to understand protein folding and tertiary structure. [1]

Conclusion

This compound is a versatile and efficient reagent for the site-specific modification of biomolecules through cysteine-thiol chemistry. A thorough understanding of its mechanism of action, the factors influencing the reaction, and the stability of the resulting conjugate is paramount for its successful application in research and drug development. By carefully controlling reaction conditions and employing appropriate analytical techniques for characterization, researchers can leverage the power of this compound to create well-defined and stable bioconjugates for a wide range of applications. The choice between N-alkyl and N-aryl maleimides should be carefully considered based on the required stability of the final conjugate, with N-aryl derivatives offering superior stability for in vivo applications.

References

Navigating Thiol-Reactive Chemistry: A Technical Guide to N-Methylmaleimide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Methylmaleimide, a pivotal reagent in biochemical research and drug development. We will delve into its chemical properties, applications, and detailed experimental protocols, with a particular focus on its role as a thiol-blocking agent in studying cellular pathways.

Note on Nomenclature: Initial searches for "N-Methylolmaleimide" yield limited specific results. However, the closely related compound, N-Methylmaleimide , is extensively documented and commercially available. PubChem lists "N-Methylomaleimide" as a synonym for N-Methylmaleimide, suggesting a likely misspelling in the original query. Furthermore, a compound named this compound is listed in PubChem with a distinct CAS number, though it is less commonly cited in the context of the applications discussed herein. For clarity, this guide will focus on the widely used N-Methylmaleimide and will also provide the distinct identifiers for this compound.

Core Compound Identification

For clarity and accurate record-keeping, the fundamental properties of both N-Methylmaleimide and this compound are presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Methylmaleimide | 930-88-1[1] | C₅H₅NO₂ | 111.10[1] |

| This compound | 5063-96-7[2] | C₅H₅NO₃ | 127.09 |

Applications in Research and Drug Development

N-Methylmaleimide is an electron-deficient olefin that serves as a potent and specific thiol-blocking reagent[3]. This reactivity makes it an invaluable tool in various applications within life sciences and drug discovery:

-

Proteomics and Protein Chemistry: It is widely used to cap cysteine residues, preventing the formation of disulfide bonds and aiding in protein characterization and sequencing.

-

Enzyme Inhibition Studies: By modifying essential cysteine residues in the active sites of enzymes, N-Methylmaleimide can be used to probe enzyme mechanisms and identify critical catalytic residues.

-

Studying the Ubiquitin-Proteasome Pathway: N-Methylmaleimide and its analog, N-Ethylmaleimide (NEM), are crucial for studying protein ubiquitination. They inhibit deubiquitinating enzymes (DUBs), which are cysteine proteases, thereby preserving the ubiquitination status of proteins in cell lysates for analysis[4][5].

-

Chemical Synthesis: It serves as a versatile building block in organic synthesis, including its use as a dienophile in Diels-Alder reactions and in the synthesis of various heterocyclic compounds[6].

Experimental Protocol: Thiol Blocking in Protein Samples

This protocol provides a general procedure for the alkylation of cysteine residues in a protein sample using a maleimide-based reagent like N-Methylmaleimide. This procedure is fundamental for preparing samples for mass spectrometry, studying protein function, or inhibiting cysteine protease activity.

Materials:

-

N-Methylmaleimide (or N-Ethylmaleimide)

-

Protein sample in a suitable buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution preparation

-

Reducing agent (e.g., TCEP or DTT) - Optional, for reducing existing disulfide bonds

-

Degassing equipment (e.g., vacuum pump or inert gas cylinder)

-

Purification tools (e.g., dialysis cassettes, desalting columns)

Procedure:

-

Buffer Preparation: Prepare a suitable buffer at a pH between 6.5 and 7.5. It is crucial to degas the buffer to minimize oxidation of thiols. This can be achieved by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.

-

(Optional) Reduction of Disulfide Bonds: If the goal is to alkylate all cysteine residues, including those involved in disulfide bonds, a reduction step is necessary. Add a 5- to 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Incubate for 20-30 minutes at room temperature. If using Dithiothreitol (DTT), it must be removed before adding the maleimide reagent, as it contains a free thiol.

-

Preparation of N-Methylmaleimide Stock Solution: Immediately before use, prepare a stock solution of N-Methylmaleimide (e.g., 100-200 mM) in anhydrous DMSO or DMF.

-

Alkylation Reaction: Add a 10-fold molar excess of the N-Methylmaleimide stock solution to the protein sample. The reaction is typically carried out for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time and concentration may need to be determined empirically. For specific applications like preserving ubiquitination, the reaction can be very rapid, often complete within minutes[7].

-

Quenching the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume the excess N-Methylmaleimide.

-

Purification: Remove excess, unreacted N-Methylmaleimide and any quenching reagents by dialysis or using a desalting column.

Role in the Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is a major pathway for controlled protein degradation in eukaryotic cells. Deubiquitinating enzymes (DUBs) are critical regulators of this pathway, as they can remove ubiquitin tags from proteins, rescuing them from degradation. N-Methylmaleimide, by inhibiting the cysteine protease activity of DUBs, allows researchers to study the dynamics of protein ubiquitination.

References

- 1. N-Methylmaleimide - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H5NO3 | CID 227678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L00437.06 [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficient protection and isolation of ubiquitylated proteins using tandem ubiquitin-binding entities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methylmaleimide 97 930-88-1 [sigmaaldrich.com]

- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylolmaleimide Reactions: A Technical Guide for Drug Development and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical principles governing N-Methylolmaleimide (NMM) reactions. NMM and its derivatives are pivotal reagents in bioconjugation and polymer chemistry, primarily due to the maleimide group's selective reactivity towards thiols. This document details the synthesis, reaction mechanisms, kinetics, and applications of NMM, with a focus on providing actionable data and protocols for laboratory use.

Core Principles of this compound Chemistry

This compound is an organic compound featuring a maleimide ring functionalized with a hydroxymethyl group at the nitrogen atom. The reactivity of NMM is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring, making it highly susceptible to nucleophilic attack, particularly from thiol groups.

Synthesis of this compound

This compound is typically synthesized through the reaction of maleimide with formaldehyde in an aqueous solution. The reaction is generally carried out under mild basic conditions.

The Thiol-Maleimide "Click" Reaction: Michael Addition

The cornerstone of NMM chemistry in a biological context is its reaction with thiol-containing molecules, such as the amino acid cysteine. This reaction proceeds via a Michael addition, a type of conjugate addition, where the nucleophilic thiol attacks the β-carbon of the maleimide's α,β-unsaturated carbonyl system. This "click" reaction is highly efficient and selective for thiols under physiological conditions, forming a stable thioether bond.[1]

The reaction rate is significantly influenced by pH. The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[2][3] Within this window, a sufficient concentration of the more nucleophilic thiolate anion (R-S⁻) is present to facilitate a rapid reaction.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than the competing reaction with amines.[3]

Factors Influencing Reaction Kinetics

Several factors can be modulated to control the kinetics of the thiol-maleimide reaction:

-

pH: As mentioned, pH is a critical parameter. Lowering the pH below 6.5 decreases the concentration of the reactive thiolate anion, slowing the reaction.[2]

-

Solvent: Polar solvents like water, DMSO, and DMF facilitate the formation of the thiolate ion and thus promote the reaction.[3]

-

Initiators/Catalysts: While the reaction can proceed without a catalyst, bases can increase the rate by promoting the formation of the thiolate anion.

-

Thiol Structure: The pKa of the thiol-containing molecule influences its reactivity.

-

Temperature: Reactions are typically faster at room temperature (20-25°C) compared to 4°C.[2]

Stability of the Thioether Adduct

The thioether bond formed is generally stable. However, the succinimide ring of the adduct can undergo hydrolysis, especially at higher pH, which opens the ring to form a succinamic acid derivative. This ring-opening can be advantageous as it renders the thioether linkage more stable and less susceptible to a retro-Michael reaction.[1] The retro-Michael reaction, where the thioether bond breaks, can be a concern, particularly in the presence of other thiols like glutathione in a physiological environment.

Quantitative Data on this compound Reactions

The following tables summarize key quantitative data related to maleimide-thiol reactions, providing a basis for comparison and experimental design.

Table 1: pH Influence on Maleimide Reaction Selectivity and Side Reactions

| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Key Consideration |

| < 6.5 | Very Low | Negligible | Low | The reaction is impractically slow. |

| 6.5 - 7.5 | High | Low | Moderate | This is the optimal range for selective thiol conjugation.[3] |

| > 7.5 | High | Increasing | High | Loss of selectivity, with competing reactions from amines and increased hydrolysis.[3] |

Table 2: General Reaction Conditions and Yields for Maleimide Reactions

| Reaction Type | Reactants | Solvent | Temperature (°C) | Time | Typical Yield |

| NMM Synthesis | Maleimide, Formaldehyde | Water (pH ~5) | Room Temperature | 2.5 h | ~30-40% |

| Thiol-Maleimide Conjugation (Protein) | Maleimide-activated protein, Thiol-containing molecule | PBS (pH 7.2-7.4) | 4 - 25 | 2 h - overnight | >90% |

| Free Radical Polymerization | N-substituted maleimide, AIBN (initiator) | THF | 65 | 24 h | Variable |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the method proposed by Tawney et al.

Materials:

-

Maleimide

-

37% Formaldehyde solution

-

5% Sodium hydroxide solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

To a suspension of 2.910 g of maleimide in 5.559 g of 37% formaldehyde, add 90 mL of 5% sodium hydroxide solution at room temperature. The final pH should be approximately 5.

-

Stir the mixture. A mildly exothermic reaction will occur, and the maleimide should dissolve within 10 minutes.

-

Allow the solution to stand at room temperature for 2.5 hours.

-

Filter the solution to collect the product.

-

Recrystallize the product from ethyl acetate.

-

Dry the purified this compound under a vacuum. A yield of approximately 1.12 g can be expected.

Bioconjugation of a Thiol-Containing Protein with a Maleimide

This is a general protocol for labeling a protein with a maleimide-functionalized molecule.

Materials:

-

Protein with accessible thiol groups (e.g., containing cysteine residues)

-

Maleimide-functionalized molecule (e.g., a fluorescent dye or drug)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein in PBS at a concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds to free up thiol groups using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the maleimide reagent to the protein solution.[2] The reaction can be incubated for 2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess, unreacted maleimide reagent using a desalting column or through dialysis against PBS.

-

Characterization: Characterize the conjugate using appropriate techniques such as UV-Vis spectroscopy to determine the degree of labeling, and SDS-PAGE to confirm conjugation.

Free Radical Polymerization of an N-Substituted Maleimide

This protocol describes a general procedure for the free-radical polymerization of an N-substituted maleimide, which can be adapted for this compound.

Materials:

-

N-substituted maleimide monomer (e.g., N-phenylmaleimide)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Tetrahydrofuran (THF) as the solvent

-

Methanol

Procedure:

-

Dissolve the N-substituted maleimide monomer and AIBN in THF in a reaction flask equipped with a reflux condenser and a magnetic stirrer.[1]

-

Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

-

Heat the reaction mixture to reflux (approximately 65°C for THF) and maintain the temperature for 24 hours.[1]

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with stirring.

-

Filter the precipitated polymer, wash it with methanol, and dry it under a vacuum.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis of this compound from maleimide and formaldehyde.

Caption: The Michael addition reaction of a thiol with a maleimide.

Caption: A typical workflow for protein bioconjugation using a maleimide reagent.

Caption: The process of free radical polymerization of a maleimide monomer.

Potential Side Reactions

While the thiol-maleimide reaction is highly selective, some side reactions can occur:

-

Hydrolysis of the Maleimide Ring: As previously mentioned, the maleimide ring can open via hydrolysis, especially at pH values above 7.5.[3] This renders the maleimide inactive for conjugation.

-

Reaction with Amines: At pH values above 7.5, primary amines (like the side chain of lysine) can compete with thiols in reacting with the maleimide.[3]

-

Thiazine Rearrangement: For peptides with an N-terminal cysteine, the resulting succinimide adduct can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring. This is more prevalent at a more basic pH.

By carefully controlling the reaction conditions, particularly the pH, these side reactions can be minimized, ensuring the desired conjugate is the major product.

References

Spectroscopic Analysis of N-Methylolmaleimide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Methylolmaleimide and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for comparative analysis, and visualizations of key chemical processes.

Introduction

This compound is a bifunctional molecule of significant interest in bioconjugation, polymer chemistry, and drug development. Its structure incorporates a reactive maleimide group, which readily undergoes Michael addition with thiols, and a hydroxymethyl group that can be further functionalized. This dual reactivity makes this compound and its derivatives valuable crosslinking agents and synthons for the creation of complex molecular architectures, including antibody-drug conjugates (ADCs) and functionalized polymers.

Accurate spectroscopic characterization is paramount for confirming the synthesis and purity of these compounds and for understanding their subsequent reactions. This guide details the key spectroscopic techniques used for the analysis of this compound and its derivatives, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of maleimide with formaldehyde.[1] The reaction mechanism involves the nucleophilic attack of the deprotonated nitrogen of maleimide on the electrophilic carbonyl carbon of formaldehyde.

Caption: Synthesis of this compound from Maleimide and Formaldehyde.

Spectroscopic Data

The following sections present the spectroscopic data for this compound and a closely related derivative, N-(2-Hydroxyethyl)maleimide. Due to the limited availability of published NMR and Mass Spectrometry data for this compound, the data for N-(2-Hydroxyethyl)maleimide is provided as a reference for expected spectral features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its key structural features.

Table 1: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H stretch | Hydroxyl (-OH) |

| ~3100 | C-H stretch (alkene) | Maleimide Ring C-H |

| ~1770 & ~1700 | C=O stretch (asymmetric & symmetric) | Imide carbonyls |

| ~1400 | C-N stretch | Imide |

| ~1050 | C-O stretch | Primary alcohol |

| ~830 | =C-H bend (out-of-plane) | Maleimide Ring C-H |

Note: The peak positions are approximate and can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of a maleimide derivative will show characteristic signals for the vinyl protons of the maleimide ring and the protons of the N-substituted group.

Table 2: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for N-(2-Hydroxyethyl)maleimide

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| This compound (Predicted) | -CH=CH- | ~6.8 | Singlet |

| -N-CH₂-OH | ~5.0 | Singlet | |

| -OH | Variable | Broad Singlet | |

| N-(2-Hydroxyethyl)maleimide | -CH=CH- | 6.71 | Singlet |

| -N-CH₂- | 3.70 | Triplet | |

| -CH₂-OH | 3.60 | Triplet | |

| -OH | Variable | Broad Singlet |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for N-(2-Hydroxyethyl)maleimide

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |

| This compound (Predicted) | -C=O | ~170 |

| -CH=CH- | ~134 | |

| -N-CH₂-OH | ~60 | |

| N-(2-Hydroxyethyl)maleimide | -C=O | 171.1 |

| -CH=CH- | 134.2 | |

| -N-CH₂- | 41.5 | |

| -CH₂-OH | 59.9 |

Note: The chemical shifts are referenced to TMS and can be influenced by the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide structural information.

Table 4: Mass Spectrometry Data for N-(2-Hydroxyethyl)maleimide

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Electrospray (ESI) | 142.04 | 111 (loss of CH₂OH), 97 (maleimide radical cation) |

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound and its derivatives. Instrument-specific parameters may need to be optimized.

Synthesis of this compound[1]

-

Reaction Setup: Suspend maleimide in a 37% aqueous formaldehyde solution.

-

Base Addition: Slowly add a 5% aqueous sodium hydroxide solution to the suspension at room temperature until the maleimide dissolves and the pH reaches approximately 5. A mild exothermic reaction will occur.

-

Reaction Time: Allow the reaction to proceed for 2.5 hours at room temperature.

-

Isolation: Filter the solution to remove any unreacted maleimide.

-

Purification: Recrystallize the product from ethyl acetate.

-

Drying: Dry the purified this compound under vacuum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR-FTIR), place the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: Perform a background correction on the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range depending on the instrument's sensitivity.

-

Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a bioconjugate using an this compound derivative.

Caption: Workflow for Bioconjugation and Analysis using this compound Derivatives.

References

N-Methylolmaleimide: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylolmaleimide is a versatile bifunctional reagent with significant potential across various scientific disciplines. Its core reactivity stems from the electron-deficient maleimide ring, which exhibits high selectivity for thiol groups, and the reactive N-methylol moiety. This combination allows for a "click-like" conjugation to cysteine-containing biomolecules and subsequent or independent reactions involving the hydroxyl group. This technical guide provides an in-depth exploration of this compound's properties, synthesis, and key research applications. It includes detailed experimental protocols, quantitative data for reaction kinetics and stability, and visualizations of experimental workflows and potential signaling pathway investigations to empower researchers in leveraging this powerful chemical tool.

Core Chemistry and Properties

This compound, also known as N-(hydroxymethyl)maleimide, possesses the chemical formula C₅H₅NO₃. The molecule's utility is defined by two primary reactive sites:

-

The Maleimide Group: The carbon-carbon double bond within the maleimide ring is highly electrophilic. It readily undergoes a Michael addition reaction with nucleophiles, most notably the thiol group of cysteine residues in proteins and peptides. This reaction is highly specific and efficient under physiological conditions (pH 6.5-7.5), forming a stable covalent thioether bond.

-

The N-Methylol Group: The N-hydroxymethyl group provides a site for further chemical modification. The hydroxyl group can be functionalized, for example, through esterification or etherification, allowing for the attachment of other molecules or for its use as an initiator in polymerization reactions.

Physical and Chemical Properties of Related Maleimides

While specific data for this compound is not extensively tabulated in readily available literature, the properties of the closely related N-methylmaleimide provide a reasonable approximation.

| Property | Value (for N-Methylmaleimide) | Reference(s) |

| Molecular Formula | C₅H₅NO₂ | [1][2][3][4] |

| Molecular Weight | 111.10 g/mol | [1][2][3][4] |

| Melting Point | 94-96 °C | [1][5][6] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like diethyl ether, chloroform, and methanol. | [1][5] |

| Appearance | Light yellow crystals or powder | [1] |

Synthesis of this compound

The synthesis of N-substituted maleimides generally follows a two-step process starting from maleic anhydride. A general method adaptable for this compound is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Maleic Anhydride

-

Paraformaldehyde

-

Triethylamine

-

Acetic Anhydride

-

Sodium Acetate

-

Toluene

-

Diethyl ether

-

Glacial Acetic Acid

Procedure:

-

Formation of Maleamic Acid Intermediate: A solution of maleic anhydride in a suitable solvent (e.g., glacial acetic acid) is treated with an amine source. For this compound, this would conceptually involve a reaction with an equivalent of aminomethanol, which is unstable. A more practical approach involves the reaction of maleimide with formaldehyde.

-

Cyclization to Maleimide: The resulting maleamic acid is then cyclized to form the maleimide ring. This is typically achieved by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.

-

Purification: The crude this compound is purified by recrystallization, typically from a solvent mixture like toluene-hexane or by crystallization from diethyl ether.

Note: A detailed, specific protocol for the synthesis of this compound can be found in the publication by Tawney, P. O., et al. (1961), "The Chemistry of Maleimide and Its Derivatives. II. Maleimide and this compound," The Journal of Organic Chemistry.[7]

Key Research Applications

Bioconjugation and Protein Modification

The primary application of this compound in life sciences is the covalent modification of proteins and other biomolecules containing free thiol groups.

Reaction Mechanism: Thiol-Maleimide Michael Addition

The reaction proceeds via a nucleophilic attack of a deprotonated thiol (thiolate) on one of the double bond carbons of the maleimide ring. This forms a stable thiosuccinimide linkage.

Caption: Thiol-Maleimide Michael Addition Reaction.

Experimental Protocol: Protein Labeling with this compound

Materials:

-

Protein solution (1-10 mg/mL in a thiol-free buffer, e.g., PBS, HEPES, Tris)

-

This compound stock solution (10 mM in DMSO or DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for disulfide bond reduction)

-

Degassed buffer (pH 7.0-7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to the desired concentration.

-

(Optional) Disulfide Bond Reduction: If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. For sensitive proteins, the reaction can be carried out at 4°C overnight. For faster labeling, incubate at room temperature for 2 hours.[8][9]

-

Purification: Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Workflow for Protein Labeling and Analysis

References

- 1. N-Methylmaleimide | 930-88-1 [chemicalbook.com]

- 2. N-Methylmaleimide | C5H5NO2 | CID 70261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylmaleimide - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. N-Methylmaleimide CAS#: 930-88-1 [m.chemicalbook.com]

- 6. N-甲基马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. biotium.com [biotium.com]

Methodological & Application

Application Notes and Protocols for N-Methylolmaleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylolmaleimide (NMM) is a thiol-reactive reagent used for the covalent modification of proteins, specifically targeting the sulfhydryl groups of cysteine residues. This maleimide derivative is a valuable tool in chemical proteomics, drug development, and various biochemical assays. The reaction of the maleimide group with a thiol proceeds via a Michael addition, forming a stable thioether bond. This site-specific labeling allows for the introduction of reporter molecules, such as fluorescent dyes or affinity tags, onto proteins, enabling the study of protein structure, function, and interactions.

These application notes provide detailed protocols for the use of this compound in protein labeling, including reaction conditions, purification of labeled proteins, and determination of labeling efficiency.

Reaction Mechanism

This compound reacts selectively with the thiol group of cysteine residues at a pH range of 6.5-7.5.[1] The reaction involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage. At pH values above 7.5, the maleimide group can exhibit reactivity towards primary amines, such as the side chain of lysine, and hydrolysis of the maleimide ring can also occur.[1]

Quantitative Data Summary

The stability and reactivity of maleimides can be influenced by the substituent on the nitrogen atom. The following table summarizes the relative hydrolysis rates of this compound (referred to as N-hydroxymethylmaleimide) compared to other common maleimides. A higher catalytic rate constant indicates lower stability in aqueous solution.

| Maleimide Derivative | Relative Order of Catalytic Rate Constant for Alkaline Hydrolysis |

| N-hydroxymethylmaleimide (HMMI) | > |

| Maleimide (MI) | > |

| N-methylmaleimide (MMI) | > |

| N-ethylmaleimide (EMI) |

Data adapted from a study on the hydrolysis of N-alkylmaleimides. The catalytic rate constants for alkaline hydrolysis increase in the order: HMMI > MI > MMI > EMI, indicating that this compound is more susceptible to hydrolysis than N-ethylmaleimide under alkaline conditions.[2]

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[3][4] |

| NMM:Protein Molar Ratio | 10:1 - 20:1 | This should be optimized for each specific protein.[3] |

| Reaction pH | 7.0 - 7.5 | Buffers such as PBS, Tris, or HEPES are suitable.[3][4] Avoid buffers containing thiols. |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins.[3] |

| Quenching Reagent | L-cysteine or β-mercaptoethanol | Use a 10-fold molar excess over the maleimide reagent.[5] |

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds.

Materials:

-

Protein of interest

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, HEPES, pH 7.0-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP)

Procedure:

-

Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[3][4]

-

Prepare a stock solution of TCEP in the degassed reaction buffer.

-

Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]

-

Incubate the mixture for 20-30 minutes at room temperature.

-

Proceed immediately to the labeling reaction. TCEP does not need to be removed before adding the maleimide reagent.

Protocol 2: Protein Labeling with this compound

Materials:

-

Reduced protein solution (from Protocol 1) or protein with free thiols

-

This compound (NMM)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

-

Prepare a 10 mM stock solution of NMM in anhydrous DMSO or DMF.[3] This solution should be prepared immediately before use to prevent hydrolysis of the maleimide group.[1]

-

While gently stirring or vortexing the protein solution, add the NMM stock solution to achieve a final molar ratio of 10:1 to 20:1 (NMM:protein).[3] It is recommended to optimize this ratio for each specific protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] Protect the reaction from light if the NMM is conjugated to a fluorophore.

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the NMM.[5] Incubate for 15-30 minutes.

Protocol 3: Purification of the Labeled Protein

Materials:

-

Labeled protein solution

-

Purification system (e.g., gel filtration column, dialysis cassette, HPLC)

Procedure:

-

Separate the labeled protein from excess NMM and the quenching reagent using a suitable purification method.

-

For gel filtration, choose a resin with an appropriate exclusion limit for the protein of interest (e.g., Sephadex G-25).[3]

-

For dialysis, use a membrane with a molecular weight cut-off (MWCO) that will retain the protein while allowing small molecules to diffuse out.

-

If using HPLC, select a column and mobile phase appropriate for the protein.

-

Collect the fractions containing the labeled protein.

Protocol 4: Determination of Degree of Labeling (DOL)

The degree of labeling is the average number of NMM molecules conjugated to each protein molecule. This can be determined spectrophotometrically if NMM is conjugated to a chromophore or by mass spectrometry.

For Chromophore-Labeled NMM:

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the chromophore (Amax).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of the chromophore at 280 nm:

-

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

Where CF is the correction factor (A280 of the free chromophore / Amax of the free chromophore) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula:

-

DOL = Amax / (ε_chromophore × Protein Concentration (M))

-

Where ε_chromophore is the molar extinction coefficient of the chromophore at its Amax.

-

Mandatory Visualizations

Caption: General workflow for this compound protein labeling.

Caption: PI3K/Akt signaling pathway with a target cysteine-containing protein.

References

Application Notes and Protocols for Thiol Modification in Peptides using N-Methylolmaleimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of peptides is a cornerstone of modern drug development, enabling the creation of targeted therapeutics, diagnostic agents, and research tools. The thiol group of cysteine residues presents a unique and highly specific target for covalent modification. Maleimides are a class of reagents widely employed for this purpose, reacting with thiols via a Michael addition to form a stable thioether bond. This document provides detailed application notes and protocols for the use of N-Methylolmaleimide in the thiol modification of peptides.

While specific literature on this compound is limited, the protocols and principles outlined herein are based on the extensive knowledge of N-substituted maleimides in bioconjugation. The presence of the N-methylol (-CH₂OH) group may influence solubility and reactivity, and these potential effects will be discussed.

Reaction Mechanism

The conjugation of this compound to a thiol-containing peptide proceeds through a Michael addition reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thiosuccinimide linkage.[1][2] The reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[3]

Key Reaction Parameters and Recommended Conditions

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on several experimental parameters. The following table summarizes critical parameters and recommended conditions for successful conjugation.

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Above pH 7.5, the reactivity towards primary amines increases, and the maleimide group is more susceptible to hydrolysis.[3] |

| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are typically complete within 2 hours. Lower temperatures (4°C) can be used for overnight reactions to minimize degradation of sensitive biomolecules. |

| Maleimide:Peptide Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically for each specific peptide.[4] |

| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal time. |

| Buffer Composition | Phosphate-Buffered Saline (PBS), HEPES, Tris | Buffers should be degassed and free of extraneous thiols (e.g., DTT, 2-mercaptoethanol). The use of a chelating agent like EDTA can prevent metal-catalyzed oxidation of thiols. |

Experimental Protocols

Protocol 1: General Thiol Modification of a Peptide

This protocol describes a general procedure for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

-

Thiol-containing peptide

-

This compound

-

Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM HEPES, pH 7.0-7.5.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous DMSO or DMF

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Peptide Preparation:

-

Dissolve the thiol-containing peptide in degassed conjugation buffer to a concentration of 1-10 mg/mL.

-

If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature to reduce the disulfides to free thiols. TCEP does not need to be removed prior to the addition of the maleimide reagent.

-

-

This compound Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use to minimize hydrolysis.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the peptide solution to achieve the desired molar ratio (e.g., 10:1 this compound to peptide).

-

Gently mix the reaction and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching (Optional):

-

To quench any unreacted this compound, add a small excess of a thiol-containing molecule like L-cysteine or 2-mercaptoethanol and incubate for an additional 15-30 minutes.

-

-

Purification:

-

Purify the peptide conjugate from unreacted this compound and other reaction components using size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

-

Diagram: Experimental Workflow for Peptide-Thiol Modification

Caption: A generalized workflow for the modification of thiol-containing peptides with this compound.

Stability and Side Reactions

While the thioether bond formed is generally stable, there are several potential side reactions and stability concerns to be aware of.

Hydrolysis of the Maleimide Ring

N-substituted maleimides are susceptible to hydrolysis, which increases with pH.[5] It is crucial to prepare stock solutions of this compound in anhydrous solvent and use them promptly.

Retro-Michael Reaction

The Michael addition reaction is reversible, and the resulting thiosuccinimide can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment.[6][7] This can lead to the release of the conjugated peptide. The stability of the adduct can be influenced by the N-substituent on the maleimide.

Thiazine Rearrangement

For peptides with an N-terminal cysteine, the succinimide ring of the conjugate can undergo an intramolecular rearrangement to form a six-membered thiazine ring.[1] This side reaction is pH-dependent and can be minimized by performing the conjugation at a more acidic pH (around 6.0-6.5).[1]

Isomerization and Transcyclization for Enhanced Stability

Recent studies have shown that the initial Michael adduct can undergo a time-dependent transcyclization, particularly with N-terminal cysteines, to form a more stable product that is resistant to thiol exchange reactions.[8] This can be achieved by an extended incubation time in a buffered solution.

Quantitative Data on Adduct Stability

The stability of maleimide-thiol adducts is a critical factor in the design of bioconjugates. The following table summarizes some quantitative data on the stability of these adducts.

| Adduct | Condition | Half-life of Conversion | Extent of Conversion | Reference |

| N-ethylmaleimide-N-acetylcysteine | Incubated with glutathione (pH 7.4, 37°C) | 20-80 hours | 20-90% | [6] |

| N-ethylmaleimide-GSH adduct | Incubated with N-acetyl cysteine methyl ester | ~15% conversion after 25 hours | N/A | [8] |

| N-aryl maleimide-cysteine adduct | pH 7.4, 37°C | > 7 days | < 20% deconjugation | [9] |

| N-alkyl maleimide-cysteine adduct | pH 7.4, 37°C | Variable | 35-67% deconjugation | [9] |

The Role of the N-Methylol Group

The N-methylol (-CH₂OH) group of this compound introduces a hydroxyl functionality. This is expected to increase the hydrophilicity of the reagent compared to N-alkyl maleimides, which may improve its solubility in aqueous buffers. The electron-withdrawing nature of the methylol group is not as strong as that of an aryl group, so its effect on the reactivity of the maleimide double bond and the stability of the resulting thioether adduct is likely to be modest and more comparable to other N-alkyl maleimides. However, specific experimental data is needed to confirm these hypotheses.

Applications in Drug Development

The modification of peptides with reagents like this compound is a powerful strategy in drug development.

-

Antibody-Drug Conjugates (ADCs): Maleimide chemistry is widely used to link cytotoxic drugs to antibodies for targeted cancer therapy.[10]

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

-

Labeling with Probes: Peptides can be labeled with fluorescent dyes, radioisotopes, or other imaging agents for diagnostic and research applications.[1]

-

Peptide Cyclization: Maleimide chemistry can be used to cyclize peptides, which can enhance their stability and biological activity.

Diagram: Logical Relationship in ADC Development

Caption: The role of this compound as a linker in the development of Antibody-Drug Conjugates (ADCs).

Conclusion

This compound is a potentially valuable reagent for the thiol-specific modification of peptides. While its specific reaction kinetics and adduct stability have not been extensively reported, the well-established principles of maleimide chemistry provide a strong foundation for its application. By carefully controlling reaction conditions, researchers can achieve efficient and specific peptide conjugation for a wide range of applications in research and drug development. It is recommended to perform small-scale pilot experiments to optimize the reaction conditions for each specific peptide and this compound combination.

References

- 1. bachem.com [bachem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]

- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. kinampark.com [kinampark.com]

- 10. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thiol-Maleimide Bioconjugation

Note to the User: The term "N-Methylolmaleimide" in the prompt appears to be a non-standard term for bioconjugation reagents. The widely used and chemically related method is Maleimide bioconjugation . This guide will focus on the principles and protocols for maleimide-based bioconjugation, as it is the established technique for the applications described.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Thiol-Maleimide Ligation

Thiol-maleimide chemistry is a cornerstone of bioconjugation, enabling the specific and efficient covalent labeling of biomolecules.[1][2][3] The reaction involves a Michael addition of a thiol group (typically from a cysteine residue in a protein or a modified oligonucleotide) to the double bond of a maleimide ring.[1][2][3][4] This results in the formation of a stable thioether bond.[2][4][5] The reaction is highly selective for thiols under mild, physiological conditions (pH 6.5-7.5), making it ideal for creating antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized surfaces.[1][2][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][6][7]

Quantitative Data Summary

For successful and reproducible bioconjugation, it is crucial to control the reaction parameters. The following table summarizes key quantitative data for optimizing maleimide-thiol reactions.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances reaction rate and selectivity. Below pH 6.5, the reaction is slow. Above pH 7.5, side reactions with amines and maleimide hydrolysis increase.[6][8][9] |

| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[6] |

| Reaction Time | 30 minutes to Overnight | Dependent on the specific reactants, concentrations, and temperature.[6] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 molar excess of the maleimide reagent is a good starting point for optimization.[5][6] |

| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation.[10][11] |

| Buffer | PBS, HEPES, Tris (Thiol-free) | Buffers should not contain competing nucleophiles like thiols (e.g., DTT).[6][12] |

| Maleimide Hydrolysis | Increases with pH > 7.5 | Hydrolysis opens the maleimide ring, rendering it unreactive. Stock solutions should be prepared in anhydrous solvents like DMSO or DMF.[2][7] |

| Thioether Bond Stability | Generally stable | Can undergo a reversible retro-Michael reaction, especially in the presence of other thiols.[1][13] Post-conjugation hydrolysis of the succinimide ring (at pH > 8.0) can increase stability.[8][14] |

Reaction Mechanism and Experimental Workflow

The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.

Caption: Thiol-Maleimide Reaction Mechanism.

The general workflow for protein bioconjugation involves several key steps from preparation to purification.

Caption: Experimental Workflow for Thiol-Maleimide Conjugation.

Detailed Experimental Protocols

Protocol 1: General Protein-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

-

Thiol-containing protein

-

Maleimide-functionalized reagent (e.g., fluorescent dye, PEG, drug)

-

Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[10][11]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

-

Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11]

-

Quenching Reagent (optional): L-cysteine or β-mercaptoethanol.[6]

-

Purification system: Desalting column (e.g., Sephadex G-25), dialysis cassette, or HPLC system.

Procedure:

-

Protein Preparation:

-

Reduction of Disulfide Bonds (if necessary):

-

Maleimide Reagent Preparation:

-

Conjugation Reaction:

-

Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[3] Add the solution dropwise while gently stirring.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3] If the maleimide reagent is light-sensitive, protect the reaction from light.[6]

-

-

Quenching (Optional):

-

Purification:

-

Storage:

-

For short-term storage, the purified conjugate can be kept at 4°C for up to a week. For long-term storage, add a cryoprotectant like glycerol (to 50%) and store at -20°C or -80°C.

-

Protocol 2: Quantification of Conjugation Efficiency

It is often necessary to determine the degree of labeling (e.g., drug-to-antibody ratio). This can be achieved using various methods.

A. Spectrophotometric Analysis (for chromophoric labels):

-

Measure the absorbance of the conjugate at two wavelengths:

-

At 280 nm to determine the protein concentration.

-

At the maximum absorbance wavelength (λmax) of the attached label/drug.

-

-

The degree of labeling can be calculated using the Beer-Lambert law, correcting for the label's absorbance at 280 nm.

B. Mass Spectrometry:

-

Mass spectrometry (e.g., ESI-MS) provides a precise measurement of the conjugate's mass, allowing for the determination of the number of attached molecules.

C. Maleimide Quantification Assays:

-

If quantifying the number of maleimide groups introduced to a molecule before a subsequent reaction, colorimetric or fluorimetric assays can be used.[17] These kits typically involve reacting the maleimide-functionalized sample with a known excess of a thiol-containing reporter molecule.[17]

Troubleshooting and Side Reactions

Optimizing maleimide conjugations often requires troubleshooting common issues.

Caption: Troubleshooting Guide for Maleimide Conjugation.

Common Side Reactions:

-

Hydrolysis: The maleimide ring can be hydrolyzed, especially at pH > 7.5, rendering it inactive.[2][7]

-

Reaction with Amines: At pH > 7.5, maleimides can react with primary amines (e.g., lysine residues), reducing the selectivity of the conjugation.[6][12]

-

Retro-Michael Reaction: The formed thioether bond can be reversible, allowing for the transfer of the conjugated molecule to other thiols (e.g., glutathione in vivo).[1][13] This can be minimized by hydrolyzing the succinimide ring post-conjugation at a basic pH.[8]

-

Thiazine Rearrangement: Conjugation to an unprotected N-terminal cysteine can sometimes lead to a rearrangement to form a stable six-membered thiazine ring.[4]

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

Application Notes and Protocols for the Quantitative Analysis of N-Methylolmaleimide Conjugation Efficiency

For Researchers, Scientists, and Drug Development Professionals